molecular formula C11H18N4O B7891508 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol

2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol

Cat. No.: B7891508
M. Wt: 222.29 g/mol
InChI Key: OEEYHESKDGGSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C11H19ClN4O and a molecular weight of 258.74776 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the ethanol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological pathways and interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol dihydrochloride: Similar in structure but differs in the number of hydrochloride groups.

    2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol: Lacks the hydrochloride component.

Uniqueness

2-[2-amino-6-(piperidin-4-yl)pyrimidin-4-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8/h7-8,13,16H,1-6H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYHESKDGGSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=C2)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.